![molecular formula C12H14N4O6 B14067930 Butyl [2-(2,4-dinitrophenyl)hydrazinylidene]acetate CAS No. 100121-01-5](/img/structure/B14067930.png)
Butyl [2-(2,4-dinitrophenyl)hydrazinylidene]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl [2-(2,4-dinitrophenyl)hydrazinylidene]acetate is a chemical compound known for its unique structure and properties. It is a derivative of 2,4-dinitrophenylhydrazine, which is frequently used as a reagent for the characterization of aldehydes and ketones
Preparation Methods
The synthesis of Butyl [2-(2,4-dinitrophenyl)hydrazinylidene]acetate typically involves the reaction of 2,4-dinitrophenylhydrazine with butyl acetate under specific conditions. The reaction is carried out in the presence of a catalyst, often an acid or base, to facilitate the formation of the hydrazone linkage . The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product. Industrial production methods may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Butyl [2-(2,4-dinitrophenyl)hydrazinylidene]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to different hydrazine derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Butyl [2-(2,4-dinitrophenyl)hydrazinylidene]acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of Butyl [2-(2,4-dinitrophenyl)hydrazinylidene]acetate involves its ability to form stable hydrazone linkages with carbonyl compounds. This property makes it an effective reagent for the detection and characterization of aldehydes and ketones. The compound’s antioxidant properties are attributed to its ability to donate hydrogen atoms, thereby neutralizing free radicals and preventing oxidative degradation .
Comparison with Similar Compounds
Butyl [2-(2,4-dinitrophenyl)hydrazinylidene]acetate can be compared with other similar compounds, such as:
1-(2,4-dinitrophenyl)-2-[(E)-2,4,5-trimethoxy-benzylidene]hydrazine: This compound has a trimethoxy group instead of the butyl group, leading to different chemical properties and applications.
2,4-dinitrophenylhydrazine: The parent compound, widely used for the characterization of carbonyl compounds.
Properties
CAS No. |
100121-01-5 |
|---|---|
Molecular Formula |
C12H14N4O6 |
Molecular Weight |
310.26 g/mol |
IUPAC Name |
butyl 2-[(2,4-dinitrophenyl)hydrazinylidene]acetate |
InChI |
InChI=1S/C12H14N4O6/c1-2-3-6-22-12(17)8-13-14-10-5-4-9(15(18)19)7-11(10)16(20)21/h4-5,7-8,14H,2-3,6H2,1H3 |
InChI Key |
LVJOUBJVDHDPNA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


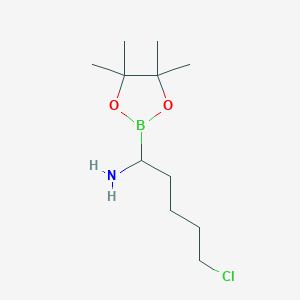
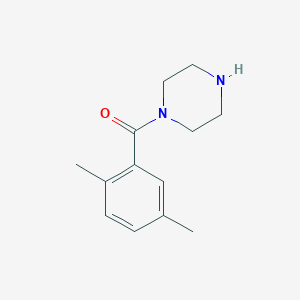
![ethyl (1S)-2-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B14067867.png)
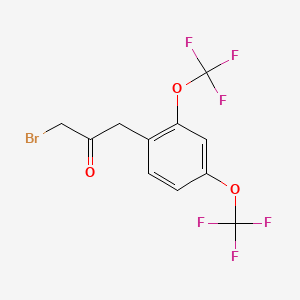
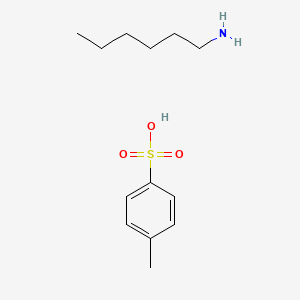
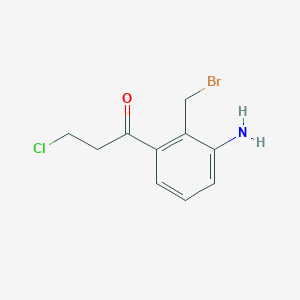
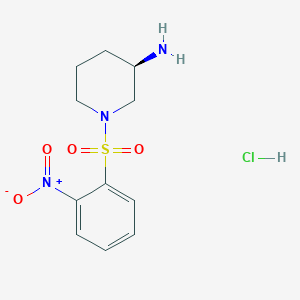
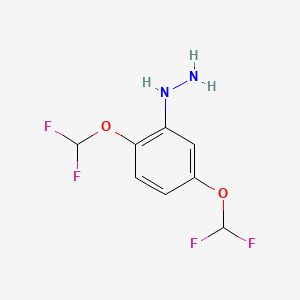
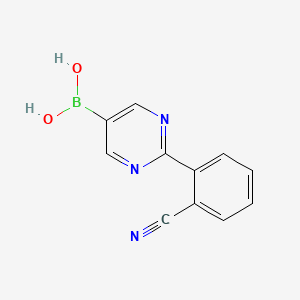
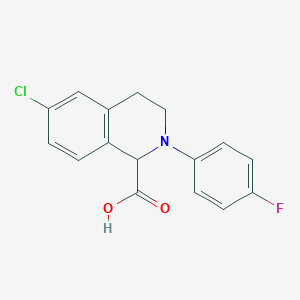
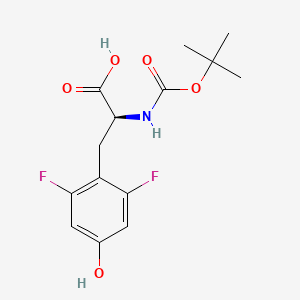
![(E)-3-(4-Mercapto-1H-benzo[d]imidazol-7-yl)acrylic acid](/img/structure/B14067901.png)
![2,3-Dihydro-7-(trifluoromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B14067909.png)
![7-Methoxy-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B14067914.png)
